3-Amino-2,2-bis(aminomethyl)propan-1-ol
Description
Properties
Molecular Formula |
C5H15N3O |
|---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
3-amino-2,2-bis(aminomethyl)propan-1-ol |
InChI |
InChI=1S/C5H15N3O/c6-1-5(2-7,3-8)4-9/h9H,1-4,6-8H2 |
InChI Key |
VMQAGVBDNJCBSQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CN)(CN)CO)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 3 Amino 2,2 Bis Aminomethyl Propan 1 Ol
Elucidation of Novel Synthetic Routes to 3-Amino-2,2-bis(aminomethyl)propan-1-ol
Developing efficient and selective synthetic pathways to polyfunctional molecules like this compound is crucial for enabling its use as a versatile building block. Research in this area focuses on chemo- and regioselectivity, adherence to green chemistry principles, and scalability.
The synthesis of highly functionalized, branched structures often requires multi-step sequences that build complexity around a central core. A plausible and efficient strategy for constructing the this compound scaffold is analogous to the industrial synthesis of Tris(hydroxymethyl)aminomethane (TRIS). chemicalbook.comoriprobe.com This approach involves a base-catalyzed condensation reaction followed by a reduction step.
A potential route, outlined in the table below, would start from nitromethane. The process involves a series of Henry reactions (nitroaldol reactions) with formaldehyde, followed by hydrogenation of the resulting nitro group to a primary amine. chemicalbook.comgoogle.comvacutaineradditives.com
Table 1: Proposed Synthetic Route for this compound
| Step | Reaction Type | Reactants | Catalyst/Conditions | Intermediate/Product |
|---|---|---|---|---|
| 1 | Henry Condensation | Nitromethane, Formaldehyde (excess) | Base (e.g., Ca(OH)₂, KOH) | Tris(hydroxymethyl)nitromethane |
This table outlines the synthesis for the structural analogue TRIS, which serves as a model for the synthesis of similarly substituted neopentyl cores.
To adapt this for this compound, a different starting material would be required, such as a suitably substituted nitro compound that would yield the desired amine and alcohol functionalities upon reduction. An alternative chemo- and regioselective approach involves the 1,4-Michael addition of amines to acrylonitrile, followed by hydrogenation of the nitrile groups to primary amines. This method has been successfully used to prepare various branched polyamines. nih.govbath.ac.uk
The application of green chemistry principles to the synthesis of polyamines is an area of growing importance, aimed at minimizing environmental impact and improving safety. rsc.org Key considerations include:
Atom Economy : Catalytic hydrogenation, a key step in the proposed synthesis from nitro-precursors, is an excellent example of a high atom economy reaction, as it incorporates hydrogen atoms directly into the molecule with water as the only theoretical byproduct.
Use of Renewable Feedstocks : There is increasing research into the use of bio-based resources for chemical synthesis. Polyamines and their precursors can be derived from renewable feedstocks like vegetable oils and lignin, reducing reliance on fossil fuels. rsc.org Biosynthetic pathways in organisms like E. coli are also being engineered for the production of polyamines such as putrescine and spermine, which could potentially be adapted for more complex structures. researchgate.netnih.gov
Solvent Selection : Traditional syntheses often use volatile organic compounds. Green approaches prioritize the use of safer solvents like water or methanol, or even solvent-less conditions where possible. rsc.org The initial condensation step in the TRIS synthesis, for example, is often carried out in an aqueous medium.
Transitioning a synthetic route from the laboratory bench to an industrial scale requires careful process optimization to ensure safety, efficiency, and cost-effectiveness. researchgate.net For a multi-step synthesis like the one proposed for this compound, several factors are critical:
Reaction Control : The initial condensation with formaldehyde is highly exothermic and must be carefully controlled to prevent runaway reactions. Optimization involves precise control of temperature, pH, and the rate of reagent addition. oriprobe.com
Hydrogenation Process : High-pressure catalytic hydrogenation requires specialized equipment. Key parameters for optimization include catalyst selection (e.g., Raney Nickel), catalyst loading, hydrogen pressure, temperature, and stirring rate to ensure complete conversion and high yield. google.comvacutaineradditives.com
Derivatization Strategies and Functionalization of the Polyamine Propanol Scaffold
The presence of three primary amino groups and one primary hydroxyl group makes this compound a highly versatile scaffold for creating a diverse range of derivatives. The key challenge lies in achieving selective functionalization of one or more of these reactive sites.
The three primary amines are the most nucleophilic and basic sites in the molecule. Their selective functionalization is a common objective in polyamine chemistry. nih.gov
Acylation : Selective mono-acylation of polyamines in the presence of other nucleophilic groups is a significant challenge. However, specialized acyl transfer agents have been developed that exhibit remarkable chemoselectivity. For instance, 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones have been shown to be highly effective for the mono-acylation of primary amines in polyamines and amino alcohols, with minimal reaction at hydroxyl groups. nih.gov This method provides a direct route to mono-amide derivatives under mild conditions. nih.gov Enzymatic methods, using lipases, can also achieve high selectivity in the acylation of amines. libretexts.org
Table 2: Representative Conditions for Selective Acylation of Polyamines
| Acylating Agent | Substrate Type | Conditions | Selectivity |
|---|---|---|---|
| 5-Benzoyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-one | Polyamines, Amino Alcohols | DCM, 20 °C, 30 min | High for mono-acylation of primary amines |
| Acetic Anhydride | Amines, Alcohols | MgCl₂, Solvent-free, RT | Amines react preferentially over alcohols |
Data compiled from sources discussing selective acylation methodologies. nih.govlibretexts.org
Alkylation : Direct alkylation of amines with alkyl halides often leads to mixtures of mono- and poly-alkylated products, as well as quaternary ammonium salts, making it difficult to control. nih.govmasterorganicchemistry.com More controlled methods are preferred:
Fukuyama Amine Synthesis : This method involves the alkylation of a nitrobenzenesulfonamide (nosyl amide) followed by mild deprotection to yield a secondary amine. It is a powerful tool for the controlled synthesis of polyamine derivatives. nih.govmdpi.com
Reductive Amination : This two-step, one-pot process involves the formation of an imine or enamine by reacting the amine with an aldehyde or ketone, followed by reduction with a mild reducing agent like sodium cyanoborohydride. It is a highly efficient method for generating secondary and tertiary amines.
Imine Formation : Primary amines readily react with aldehydes and ketones to form imines (Schiff bases). nih.govmasterorganicchemistry.com This reaction is typically reversible and is driven to completion by removing the water formed. Using a dehydrating agent or a solvent like trimethyl orthoformate can facilitate high yields. wikipedia.org This transformation is a common step in the synthesis of more complex molecules and in dynamic combinatorial chemistry.
Selectively modifying the primary hydroxyl group in the presence of three basic amine groups requires careful selection of reagents and reaction conditions to avoid side reactions with the more nucleophilic amines. Often, protection of the amine groups (e.g., as amides or carbamates) is necessary before transforming the alcohol.
Esterification : Direct acid-catalyzed Fischer esterification is generally not feasible due to the basicity of the amine groups, which would be protonated. Alternative methods include:
Acylation with Activated Carboxylic Acids : Using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) can form esters under mild conditions. researchgate.net
Reaction with Acyl Chlorides or Anhydrides : This is a highly reactive method. To achieve selectivity for the hydroxyl group, the amines must first be protected.
Etherification : The Williamson ether synthesis, which requires a strong base to deprotonate the alcohol, is incompatible with the amine-containing scaffold. Alternative strategies include:
Acid-Catalyzed Dehydration : This method is primarily used for the synthesis of symmetrical ethers from primary alcohols and is not suitable for producing unsymmetrical ethers. masterorganicchemistry.com
Alkylation with Protection : The most practical route involves protecting the amine functionalities, followed by deprotonation of the hydroxyl group with a non-nucleophilic base and reaction with an alkyl halide.
Oxidation : The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. chemistryviews.org The choice of oxidant is critical to avoid oxidation of the amine groups.
To Aldehydes : Mild, selective oxidizing agents like those used in the Swern or Dess-Martin periodinane oxidations can convert primary alcohols to aldehydes without affecting the amines. chemistryviews.org
To Carboxylic Acids : Stronger oxidizing agents are required to form carboxylic acids. libretexts.org Reagents such as potassium permanganate (KMnO₄) or ruthenium tetroxide (RuO₄) can be used, though careful control of reaction conditions is necessary to maintain selectivity. chemistryviews.orgstudymind.co.uk Certain catalytic systems using nitroxyl radicals are known for their chemoselectivity in oxidizing alcohols in polyfunctional molecules. researchgate.net
Table 3: Common Reagents for Alcohol Oxidation
| Transformation | Reagent(s) | Typical Conditions |
|---|---|---|
| Primary Alcohol → Aldehyde | Pyridinium chlorochromate (PCC) | CH₂Cl₂ |
| Primary Alcohol → Aldehyde | Dess–Martin periodinane | CH₂Cl₂ |
| Primary Alcohol → Carboxylic Acid | Potassium permanganate (KMnO₄) | Basic, then acidic workup |
This table provides a general overview of common oxidation reagents. chemistryviews.orgchemguide.co.uk
Multi-point Functionalization for Scaffold Diversification and Complexity
The strategic manipulation of the three amino groups and one hydroxyl group of this compound is central to its use in creating diverse and complex molecular scaffolds. The presence of multiple nucleophilic sites allows for a variety of chemical transformations, and the selective protection and deprotection of these functional groups are key to achieving controlled, stepwise synthesis of sophisticated architectures.
The ability to selectively functionalize the primary amino groups is a critical aspect of scaffold diversification. This can be achieved through the use of protecting groups that can be introduced and removed under specific conditions, allowing for the stepwise addition of different functionalities to the core structure. For instance, the selective protection of one or two amino groups allows for the remaining free amines to be reacted with various electrophiles. Subsequent deprotection and further reaction of the newly liberated amino groups with different reagents can lead to the generation of unsymmetrical and highly functionalized scaffolds.
While direct and detailed research on the selective functionalization of this compound for broad scaffold diversification is not extensively documented in publicly available literature, the principles of amine protection and derivatization are well-established in organic synthesis. These strategies can be applied to this specific molecule to generate a combinatorial library of compounds with varied functionalities. For example, reaction with different acyl chlorides, sulfonyl chlorides, or isocyanates at the amino groups would yield a range of amide, sulfonamide, and urea (B33335) derivatives, each with distinct chemical properties and potential applications. The hydroxyl group can also be targeted for esterification or etherification to further increase the complexity of the resulting scaffolds.
Formation of Macrocyclic and Cage-like Structures from Derivatives
The tripodal arrangement of the amino groups in this compound makes it an exceptional building block for the synthesis of macrocyclic and cage-like molecules. These three-dimensional structures are of significant interest in supramolecular chemistry for their ability to encapsulate guest molecules and act as catalysts or sensors.
A notable example of the formation of a cage-like structure is the reaction of this compound, sometimes referred to as 'hytame', with aldehydes. In these reactions, the three primary amino groups condense with three equivalents of an aldehyde to form a rigid 1,3,5-triaza-adamantane skeleton. This reaction proceeds efficiently and provides a straightforward route to a robust, cage-like framework. The nature of the aldehyde used can introduce functionality onto the exterior of the adamantane cage, allowing for further modifications or tuning of the cage's properties. For instance, the use of pyridine aldehydes results in tripyridyl-functionalized triaza-adamantanes.
Furthermore, the principles of cryptand synthesis can be applied to this compound to create more complex, cage-like macrobicycles. Cryptands are three-dimensional polycyclic polyethers that can strongly and selectively bind metal ions. By reacting the tripodal amine with appropriate di-electrophilic linkers, it is possible to construct [2.2.2]cryptand-like structures where the nitrogen atoms of the parent amine serve as the bridgehead atoms. The length and nature of the linker arms can be varied to control the size and binding properties of the resulting cavity.
The synthesis of macrocycles can also be envisioned through the reaction of a difunctionalized derivative of this compound with a suitable linking reagent. For example, if two of the amino groups are protected, the remaining amino group and the hydroxyl group could be reacted in a stepwise manner to form a macrocyclic structure.
Coordination Chemistry of 3 Amino 2,2 Bis Aminomethyl Propan 1 Ol and Its Metal Complexes
Ligand Design Principles and Multidentate Chelation Behavior of the 3-Amino-2,2-bis(aminomethyl)propan-1-ol Ligand
The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the geometry and properties of the resulting metal complex. This compound is a polyamine alcohol that possesses multiple donor sites, making it a versatile chelating agent. Its structure, featuring a central carbon atom bonded to three aminomethyl groups and a hydroxymethyl group, allows for various coordination modes.
The multidentate nature of this ligand enables it to form stable chelate rings with metal ions, a phenomenon driven by the chelate effect. The arrangement of the three primary amine groups and the hydroxyl group provides a flexible framework that can adapt to the coordination preferences of different metal ions. This adaptability is a key principle in its design, allowing for the formation of complexes with varied geometries and coordination numbers.
The conformational flexibility of the this compound ligand plays a crucial role in the formation of metal complexes. The rotation around the C-C and C-N single bonds allows the ligand to adopt various conformations to accommodate the geometric requirements of the metal center. This can lead to the formation of different isomers.
For instance, in octahedral complexes, the three nitrogen atoms of the ligand can coordinate in a facial (fac) or meridional (mer) fashion. The fac isomer has the three donor atoms occupying one face of the octahedron, while in the mer isomer, they lie in a plane that bisects the octahedron. The specific isomer formed can be influenced by factors such as the nature of the metal ion, the presence of other ligands, and the reaction conditions. The study of these isomers is essential for understanding the structure-property relationships of the complexes. For example, different isomers of cobalt(III) complexes with amino acids have been separated and characterized, revealing how geometry impacts their spectroscopic properties. semanticscholar.org
The hydroxyl group in this compound can either participate directly in coordination to the metal center or remain uncoordinated. When it does coordinate, it can act as a neutral donor or, upon deprotonation, as an anionic alkoxo bridge between two metal centers. This bridging capability is particularly interesting for the construction of polynuclear complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.
A wide range of transition metal complexes with ligands similar to this compound have been synthesized and studied.
Cobalt(III): Cobalt(III) complexes are often kinetically inert, which allows for the isolation and study of different isomers. For instance, mixed-valent trinuclear cobalt complexes have been synthesized where the ligand plays a crucial role in bridging the metal centers. mdpi.comresearchgate.net
Nickel(II): Nickel(II) complexes with polyamine ligands have been investigated for their interesting magnetic and electronic properties. rsc.org
Copper(II): Copper(II) complexes are known for their diverse coordination geometries. With polyamine ligands, they can adopt square planar, square pyramidal, or distorted octahedral geometries. nih.govnih.gov
Zinc(II): Zinc(II) complexes are often used as models for biological systems due to the presence of zinc in many metalloenzymes. The coordination chemistry of zinc(II) with amino alcohols has been a subject of interest. rsc.orgresearchgate.netnih.gov
Ruthenium(II): Ruthenium(II) complexes with polyamine and related ligands have been extensively studied for their potential applications in catalysis and as photosensitizers. nih.govbiointerfaceresearch.comgoogle.comacs.orgmdpi.com
Table 1: Examples of Transition Metal Complexes with Related Polyamine Alcohol Ligands
| Metal Ion | Ligand | Coordination Mode | Key Findings |
| Co(III) | 1,3-bis(5-chlorosalicylideneamino)-2-propanol | Tetradentate | Formation of a mixed-valent trinuclear Co(III)-Co(II)-Co(III) complex. mdpi.comresearchgate.net |
| Cu(II) | N,N-bis(2-pyridylmethyl)-3-aminopropanol | Tetradentate | Distorted square-pyramidal geometry. nih.gov |
| Zn(II) | 3-amino-1-propanol | Monodentate | Coordination via the amino nitrogen. rsc.orgresearchgate.net |
| Ru(II) | 2-(aminomethyl)pyridine | Bidentate | Active catalysts in transfer hydrogenation. google.comacs.org |
| Ni(II) | Amino acid substituted bis(2-picolyl)amine | Tridentate | Formation of ML and ML2 complexes. rsc.org |
Data sourced from various research articles.
While the coordination chemistry of this compound with transition metals is more extensively studied, there is potential for the formation of complexes with main group, lanthanide, and actinide metals. The flexible nature of the ligand and the presence of both hard (nitrogen and oxygen) and soft donor atoms could allow for coordination to a variety of metal ions across the periodic table. The larger ionic radii of lanthanides and actinides might favor higher coordination numbers, potentially involving all four donor atoms of the ligand.
Structural Analysis of Metal Complexes
Single-Crystal X-ray Diffraction Studies of Coordination Geometries and Bond Parameters
Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of metal complexes, providing precise information on coordination geometries and bond parameters. researchgate.netuq.edu.au
The structure of the uncomplexed hytame ligand has been determined in its trihydrochloride salt form, [hytameH₃]Cl₃. The trication adopts a chiral conformation within the crystal lattice, with extensive hydrogen bonding between the protonated amino groups, the hydroxyl group, and the chloride anions. uq.edu.au
In the case of metal complexes, particularly those of Schiff base derivatives of hytame, X-ray crystallography has been crucial in elucidating their structures. A binuclear Fe(II) complex, bridged by the deprotonated hydroxyl groups of two ligands, features an Fe-O bond length of 1.924(4) Å for the bridging oxygen. researchgate.net The Fe-N bonds in this complex are in a distorted arrangement, with one Fe-N bond length measured at 1.896(5) Å. researchgate.net The geometry around the iron centers shows significant tetragonal distortion. researchgate.net
| Bond | Bond Length (Å) | Reference |
|---|---|---|
| Fe-O (bridging) | 1.924(4) | researchgate.net |
| Fe-N | 1.896(5) | researchgate.net |
For mononuclear complexes, such as the Co(III) complex of the tris(imine) formed between hytame and pyridine-2-aldehyde, X-ray diffraction reveals a pseudo-octahedral geometry. Selected bond lengths for this complex are presented in the table below.
| Bond | Bond Length (Å) | Reference |
|---|---|---|
| Co-N(imine) | 1.8998(19) | uq.edu.au |
| Co-N(pyridine) | 1.9512(18) | uq.edu.au |
These structural studies demonstrate the flexibility of the hytame framework and its derivatives in accommodating various metal ions and forming complexes with diverse and interesting geometries.
Advanced Spectroscopic Characterization (e.g., EPR, Mössbauer, Resonance Raman)
While the formation and crystal structures of some metal complexes of hytame derivatives have been investigated, detailed characterization using advanced spectroscopic techniques such as Electron Paramagnetic Resonance (EPR), Mössbauer, and Resonance Raman spectroscopy for complexes of this compound itself appears to be limited in the available scientific literature.
EPR spectroscopy is a valuable tool for studying paramagnetic metal complexes, such as those of Cu(II) or high-spin Fe(III), providing information about the electronic structure and the coordination environment of the metal ion. researchgate.net Similarly, Mössbauer spectroscopy is highly specific to certain isotopes, like ⁵⁷Fe, and can yield detailed information about the oxidation state, spin state, and site symmetry of iron in a complex. researchgate.net Resonance Raman spectroscopy can be used to probe vibrational modes that are coupled to electronic transitions, offering insight into the ligand-metal bonding.
Although one study mentions the use of EPR spectra in the context of a dicopper(I) helicate formed from a hytame derivative, specific data and interpretation for the hytame complex were not the focus. researchgate.net For other related systems, such as iron complexes with different nitrogen and oxygen-containing ligands, Mössbauer spectroscopy has been effectively used to characterize the spin state of the iron center. researchgate.net However, a direct application of these advanced spectroscopic methods to complexes of underivatized this compound is not prominently documented in the reviewed literature.
Theoretical and Computational Studies of Coordination Mechanisms and Stability
Density Functional Theory (DFT) Calculations for Ligand-Metal Interactions and Electronic Structure
Molecular Dynamics Simulations of Complex Stability and Reactivity
Similar to the lack of DFT studies, there is no specific mention in the reviewed literature of Molecular Dynamics (MD) simulations being performed on metal complexes of this compound. MD simulations are a computational tool used to study the dynamic behavior of molecules over time, which can provide information about the stability of metal complexes in solution, ligand exchange processes, and conformational changes. While MD simulations are a common technique for investigating the behavior of coordination complexes, their application to the hytame system has not been documented in the available research.
Catalytic Applications of 3 Amino 2,2 Bis Aminomethyl Propan 1 Ol and Its Derived Complexes
Metal-Complex Catalysis Based on 3-Amino-2,2-bis(aminomethyl)propan-1-ol Ligands
The three primary amine groups and the hydroxyl group make this compound a potent tetradentate ligand capable of forming stable complexes with a wide range of transition metals. The resulting metal complexes can exhibit diverse catalytic activities.
Metal complexes featuring amino alcohol and polyamine ligands are known to catalyze important oxidation and reduction reactions.
Oxidation Catalysis: Copper complexes with amino alcohol ligands have demonstrated notable activity in oxidation catalysis. For example, tetranuclear copper(II) complexes with ligands like 2-benzylaminoethanol and 2-butylaminoethanol show significant phenoxazinone synthase-like activity in the aerobic oxidation of o-aminophenol. ulisboa.ptmdpi.com These complexes can also catalyze the oxidation of cyclohexane. ulisboa.pt Similarly, oxidovanadium(V) Schiff base complexes derived from chiral 3-amino-1,2-propanediol (B146019) have been successfully used for the catalytic epoxidation of various olefins, including styrene (B11656) and cyclohexene, using oxidants like hydrogen peroxide or tert-butyl hydroperoxide. mdpi.com
| Catalyst/Ligand | Metal | Reaction | Substrate | Key Finding | Reference |
|---|---|---|---|---|---|
| 2-Benzylaminoethanol | Copper(II) | Aerobic Oxidation | o-Aminophenol | Efficient phenoxazinone synthase-like activity. | ulisboa.pt |
| Schiff base of 3-amino-1,2-propanediol | Vanadium(V) | Epoxidation | Styrene, Cyclohexene | Effective catalysis with H₂O₂ or TBHP as oxidant. | mdpi.com |
| 2-Butylaminoethanol | Copper(II) | Alkane Oxidation | Cyclohexane | Catalytic conversion to cyclohexanol (B46403) with H₂O₂. | ulisboa.pt |
Reduction Catalysis (Transfer Hydrogenation): Asymmetric transfer hydrogenation (ATH) is a powerful method for producing chiral alcohols from prochiral ketones. This reaction is often catalyzed by ruthenium, rhodium, or iridium complexes containing chiral nitrogen-based ligands. mdpi.com For instance, ruthenium(II) complexes with 2-(aminomethyl)pyridine-phosphine ligands are highly active catalysts for the transfer hydrogenation of a wide range of ketones to their corresponding alcohols, using 2-propanol as the hydrogen source. acs.org These catalysts can achieve remarkably high turnover frequencies (TOFs) and, when using chiral diphosphines, can afford products with high enantioselectivity (up to 94% ee). acs.org While not involving this compound, these results highlight the suitability of polyamine-type ligands in creating highly efficient reduction catalysts.
The precise control over polymer architecture is a key goal in polymer chemistry, and metal-catalyzed polymerization techniques are central to achieving this.
Controlled Radical Polymerization (CRP): Atom Transfer Radical Polymerization (ATRP) is a robust CRP method that relies on a transition metal complex (commonly copper) to control the polymerization process. cmu.edu The activity and control of the catalyst are highly dependent on the coordinating ligand. Multidentate amine ligands are particularly effective. For example, N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) and 1,1,4,7,10,10-hexamethyltriethylenetetramine (B1217956) (HMTETA) have been successfully used as ligands for copper-mediated ATRP of monomers like styrene and methyl acrylate. cmu.edu These simple amine ligands can lead to faster polymerization rates compared to traditional bipyridine-based ligands. cmu.edu The tripodal amine ligand tris(2-pyridylmethyl)amine (B178826) (TPMA) is also one of the most active and common ligands for ATRP. researchgate.net The structural features of this compound make it a candidate for forming similarly active copper complexes for ATRP.
| Ligand | Abbreviation | Monomer(s) | Key Feature | Reference |
|---|---|---|---|---|
| N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine | PMDETA | Styrene, Methyl Acrylate | Faster polymerization rates than bipyridine; well-controlled process. | cmu.edu |
| 1,1,4,7,10,10-Hexamethyltriethylenetetramine | HMTETA | Styrene, Methyl Acrylate | Effective in achieving well-controlled radical polymerization. | cmu.edu |
| Tris(2-pyridylmethyl)amine | TPMA | Styrene, Methyl Acrylate | Highly active catalyst, enabling polymerization with very low catalyst concentrations. | researchgate.net |
Ring-Opening Polymerization (ROP): Metal complexes are also critical for the ring-opening polymerization of cyclic esters to produce biodegradable polymers like polylactic acid (PLA). Group 3 metal (e.g., Yttrium, Lanthanum) complexes supported by dianionic alkoxy-amino-bis(phenolate) ligands have been shown to be highly active and selective initiators for the ROP of lactide. nih.gov These ligands, which can be synthesized from diamines or amino ethers, create a specific coordination environment that allows for living polymerization, resulting in polymers with narrow molecular weight distributions and controlled tacticity. nih.gov
Palladium-catalyzed cross-coupling and C-H activation reactions are foundational tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The efficiency of these reactions often depends on the ligand coordinated to the palladium center. While direct applications of this compound in this context are not widely reported, studies on related amino compounds provide valuable insights.
For instance, palladium-catalyzed C,N-cross coupling reactions of unprotected 3-halo-2-aminopyridines with various amines have been successfully developed. nih.gov These reactions are challenging due to the potential for the substrate's own amino groups to interfere with the catalyst, but the use of specialized phosphine (B1218219) ligands like RuPhos and BrettPhos enables efficient coupling. nih.gov Furthermore, palladium catalysis has been employed for the functionalization of C(sp³)–H bonds in amino acid derivatives, using directing groups to achieve site-selective arylation or borylation. rhhz.net These examples underscore the importance of the nitrogen-containing directing groups and ligands in facilitating challenging C-H activation and cross-coupling transformations, a role that derivatives of this compound could potentially fulfill.
Heterogeneous Catalysis and Supported Catalytic Systems
The development of heterogeneous catalysts is a cornerstone of sustainable chemistry, aiming to simplify catalyst-product separation, and enhance catalyst stability and reusability. The immobilization of homogeneous catalysts onto solid supports is a prominent strategy to achieve these goals. In this context, polyfunctional ligands like this compound serve as attractive candidates for anchoring metal complexes to solid matrices. The tripodal nature of this ligand, with its three primary amine groups and one hydroxyl group, offers multiple points for covalent attachment to a support material, as well as for chelation to a catalytically active metal center.
While extensive research exists on the heterogeneous applications of various polyamino ligands, specific studies detailing the immobilization and catalytic performance of this compound are not widely documented in publicly available literature. However, the principles of catalyst heterogenization can be applied to predict how this specific compound could be utilized in supported catalytic systems. The primary methods for immobilization would involve grafting the ligand onto a pre-functionalized support or co-condensation of a silylated derivative of the ligand with a silica (B1680970) precursor.
Immobilization on Silica Supports:
A common approach involves the functionalization of silica (SiO₂) with an appropriate linker molecule, such as (3-chloropropyl)trimethoxysilane. The amino groups of this compound can then react with the chloroalkyl group of the functionalized silica to form a stable covalent bond. Subsequent metallation with a suitable metal precursor would yield the heterogenized catalyst.
Another strategy is the direct reaction of the ligand with a support containing reactive groups like epoxides. For instance, silica gel modified with (3-glycidoxypropyl)trimethoxysilane could react with the amine functionalities of the tripodal ligand.
Immobilization on Polymer Supports:
Polymer resins, such as polystyrene cross-linked with divinylbenzene, can also serve as effective supports. Chloromethylated polystyrene, for example, can be functionalized with this compound through nucleophilic substitution by the amine groups. The resulting polymer-supported ligand can then be complexed with various metal ions to generate a heterogeneous catalyst.
Potential Catalytic Applications:
Based on the known catalytic activities of similar supported polyamino alcohol and tripodal amine complexes, it is anticipated that heterogeneous catalysts derived from this compound could be active in a range of organic transformations. These may include:
Oxidation Reactions: Copper(II) complexes of supported amino ligands have shown efficacy in the oxidation of alcohols and phenols. nih.gov A supported Cu(II) complex of this compound could potentially catalyze the aerobic oxidation of primary alcohols to aldehydes.
Hydrogenation Reactions: Ruthenium complexes are well-known for their catalytic activity in hydrogenation processes. google.comrsc.org A supported Ru complex of this tripodal ligand might be a viable catalyst for the hydrogenation of ketones, aldehydes, or even amides to the corresponding alcohols and amines.
Carbon-Carbon Bond Forming Reactions: Palladium complexes supported on various materials are extensively used in cross-coupling reactions. nii.ac.jp A heterogenized Pd complex of this compound could potentially be explored for reactions like Suzuki or Heck couplings, benefiting from the stabilizing effect of the multidentate ligand.
The performance of such supported catalysts, including their activity, selectivity, and reusability, would be highly dependent on factors such as the nature of the support, the method of immobilization, the metal center, and the specific reaction conditions.
Research Findings:
Currently, there is a lack of specific published research data on the synthesis and catalytic performance of heterogeneous systems based solely on this compound. The information presented here is based on established principles of heterogeneous catalysis and data from analogous supported ligand systems. Further experimental investigation is required to fully elucidate the potential of this specific compound in the realm of supported catalysis.
Polymer Science and Advanced Materials Chemistry Applications
Utilization of 3-Amino-2,2-bis(aminomethyl)propan-1-ol as a Monomer or Cross-linking Agent
The presence of four reactive sites with different chemical natures—one alcohol and three primary amines—enables this compound to act as both a monomer for polymer chain growth and a cross-linking agent to form robust networks. scbt.com The amine groups, being more nucleophilic than the hydroxyl group, can react selectively under certain conditions. acs.org This differential reactivity is crucial for controlling the final polymer architecture. As a cross-linking agent, its trifunctional nature can significantly enhance the mechanical and thermal properties of various polymers. scbt.comkorea.ac.kr
Hyperbranched polymers are highly branched, three-dimensional macromolecules that have gained significant attention due to their unique properties, such as low viscosity, high solubility, and a large number of terminal functional groups, when compared to linear analogues of similar molecular weight. tsijournals.comnih.gov The synthesis of these polymers is often achieved through a one-pot polymerization of ABₙ-type monomers (where n ≥ 2), making them more commercially viable than structurally perfect dendrimers. tsijournals.comnih.gov
This compound is an ideal AB₃ monomer for creating hyperbranched structures. rsc.org Polymerization can proceed via several step-growth strategies, such as the A₂+B₃ approach, where a difunctional monomer (A₂) is reacted with a trifunctional monomer (B₃) like this compound. researchgate.netrsc.org This process leads to the formation of polymers with a high degree of branching (DB) and a defined topological structure. rsc.orgrsc.org For instance, a polycondensation reaction between an AB₃ monomer and a B₃ core can yield hyperbranched polymers with a linear increase in molecular weight versus conversion and low polydispersity. rsc.org
Table 1: Comparison of ABₙ Monomer Types for Hyperbranched Polymer Synthesis
| Monomer Type | Example Compound | Resulting Polymer Architecture | Key Features |
|---|---|---|---|
| AB₂ | 2,2-bis(hydroxymethyl)propanoic acid | Hyperbranched Polyester (B1180765) | Contains ester linkages; biodegradable. nih.gov |
| AB₃ | This compound | Hyperbranched Polyamide/Polyurea/Polyurethane | Contains multiple amine/amide functionalities; high potential for cross-linking. |
| AB₃ | Tri(hydroxymethyl) aminomethane | Hyperbranched Poly(amide-ester) | Synthesized via condensation polymerization; exhibits good thermal stability and solubility. tsijournals.com |
The multiple reactive groups on this compound make it a valuable component for synthesizing cross-linked polyurethanes, polyureas, and polyamides. These materials are known for their excellent mechanical properties and thermal stability.
Polyurethanes: The primary hydroxyl group can react with isocyanate groups (-NCO) to form urethane (B1682113) linkages. When used with diisocyanates, the three primary amine groups can also react to form urea (B33335) linkages, resulting in a hybrid poly(urethane-urea) network. The trifunctional nature of the amine groups leads to a high cross-link density, which improves the stability of the resulting foam or elastomer. google.com
Polyureas: The three primary amine groups readily react with isocyanate groups. This reaction is typically very fast and results in the formation of a highly cross-linked polyurea network.
Polyamides: The primary amine groups can undergo polycondensation reactions with dicarboxylic acids or their more reactive derivatives (like diacid chlorides) to form amide bonds. mdpi.com The use of a trifunctional amine like this compound in polyamide synthesis leads to the formation of branched or hyperbranched aromatic polyamides, which can improve solubility while maintaining high thermal stability. mdpi.comntu.edu.tw
Table 2: Polymer Linkages Formed by this compound
| Reactive Group on Monomer | Co-reactant | Resulting Polymer Class | Linkage Formed |
|---|---|---|---|
| Primary Amine (-NH₂) | Diisocyanate | Polyurea | Urea (-NH-CO-NH-) |
| Primary Hydroxyl (-OH) | Diisocyanate | Polyurethane | Urethane (-O-CO-NH-) |
When this compound is used as a monomer, it inherently introduces branch points into the polymer backbone. The unreacted functional groups at these branch points and at the chain ends provide sites for post-polymerization modification. rsc.org For example, if the hydroxyl group is used for polymerization (e.g., to form a polyurethane), the three amine groups remain available for further reactions. This allows for the grafting of other molecules onto the polymer backbone, creating materials with tailored functionalities for specific applications, such as drug delivery or catalysis. This strategy is a key method for developing advanced, functional materials. rsc.org
Development of Advanced Materials
The unique structural and functional characteristics of this compound make it a prime candidate for the development of sophisticated materials with tailored properties.
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. acs.orgmdpi.com The ability to tune their pore size and functionality makes them promising for applications in gas storage, separation, and catalysis. acs.orgmdpi.com
The multiple amine groups of this compound make it an excellent building block or functionalizing agent for MOFs. Polyamines can be appended to the open metal sites of existing MOFs through post-synthetic modification. acs.orgacs.org This functionalization has been shown to significantly enhance the performance of MOFs, for instance, in the selective capture of CO₂ or H₂S, even under humid conditions. acs.orggoogle.com The amine groups provide preferential binding sites for acidic gases. Using polyamines with specific lengths and geometries can also increase the stability of the framework by coordinating to multiple metal sites simultaneously. google.com
Table 3: Application of Polyamines in MOF Functionalization
| MOF Material | Polyamine Used for Functionalization | Target Application | Enhanced Property |
|---|---|---|---|
| MIL-101(Cr) | Ethylenediamine, Tris(2-aminoethyl)amine (B1216632) | H₂S Removal | High affinity and selectivity for H₂S under humid conditions. acs.org |
| Mg₂(dobpdc) | Various tailored polyamines | CO₂ Capture | Step-shaped CO₂ adsorption profiles for efficient capture at low partial pressures. google.com |
| MIL-125-NH₂ | Putrescine, Spermidine, Spermine | Agriculture (Heat Stress Mitigation) | Improved performance of biochemical constituents in plants. acs.org |
Smart polymers are materials that exhibit a significant and reversible change in their properties in response to small external stimuli, such as changes in pH, temperature, or light. wikipedia.orgresearchgate.net The amine groups in polymers derived from this compound can act as pH-sensitive switches.
Polymers containing basic amine groups are known as polybases. nih.gov In an acidic environment (low pH), the amine groups become protonated (-NH₃⁺). The resulting positive charges along the polymer chain lead to electrostatic repulsion, causing the polymer network to uncoil and swell. wikipedia.orgnih.gov Conversely, in a basic environment (high pH), the amine groups are deprotonated and neutral, which can cause the polymer to collapse or shrink. This reversible swelling/collapsing behavior is the basis for many applications, including controlled drug release systems, where a drug can be released in the acidic microenvironment of a tumor or specific cellular compartments. rsc.orgrsc.org The incorporation of ligands derived from similar polyamine structures, like 1,1,1-tris(aminomethyl)ethane (TAME), into polymer networks has been used to create fluorescent sensors for metal ions. acs.org
Table 4: Stimuli-Response Mechanism of Polyamines
| Stimulus | Molecular State | Polymer Chain Interaction | Macroscopic Result |
|---|---|---|---|
| Low pH (Acidic) | Amine groups are protonated (-NH₃⁺) | Electrostatic repulsion between positive charges | Swelling / Expansion |
Coatings, Adhesives, and Composites Based on Derivatives
The trifunctional nature of this compound, possessing three primary amine groups and a hydroxyl group, makes it a valuable building block for the synthesis of various derivatives used in high-performance coatings, adhesives, and composite materials. These derivatives are primarily utilized as curing agents or as monomers in the synthesis of polymer backbones, such as polyamides and polyurethanes.
As a curing agent for epoxy resins, the multiple reactive amine hydrogens of this compound and its derivatives can react with epoxy groups to form a highly cross-linked, three-dimensional network. hgxx.org This high crosslink density is crucial for achieving superior mechanical properties, thermal stability, and chemical resistance in the final cured product. The central neopentyl core of the molecule imparts steric hindrance, which can influence the curing kinetics and the final architecture of the polymer network.
In coatings applications, derivatives of this polyamine contribute to the formulation of durable and protective films. These coatings exhibit excellent adhesion to various substrates, high gloss, and resistance to abrasion and environmental degradation. The presence of the hydroxyl group can further enhance adhesion through hydrogen bonding with the substrate and can also serve as a site for secondary cross-linking reactions, leading to even more robust coating systems.
For adhesives, polymers derived from this compound are engineered to provide strong and reliable bonding between similar or dissimilar materials. Polyurethane adhesives synthesized using this polyol-polyamine structure can exhibit a beneficial combination of strength and flexibility. The urea linkages formed from the reaction of the amine groups with isocyanates contribute to high cohesive strength and thermal stability.
In the realm of composites, these derivatives are employed to modify the matrix resin, typically an epoxy, to enhance its performance. The incorporation of such a highly functional amine hardener can significantly improve the mechanical properties of the fiber-reinforced composite, such as its flexural strength and impact resistance. Research on polyfunctional amines derived from pentaerythritol, a structurally related polyol, has demonstrated a notable enhancement in the mechanical properties of epoxy polymers.
To illustrate the impact of such polyfunctional amines, the following table presents research findings on the mechanical properties of an epoxy resin cured with a synthesized polyfunctional amine hardener derived from pentaerythritol.
Table 1: Mechanical Properties of Epoxy Resin Cured with a Pentaerythritol-Based Polyfunctional Amine
| Property | Standard Epoxy | Epoxy with Polyfunctional Amine | % Improvement |
|---|---|---|---|
| Flexural Strength (MPa) | 141 | 197 | 39.7% |
| Impact Strength (J/m) | 49 | 68 | 38.8% |
Data adapted from research on pentaerythritol-based polyfunctional amines for epoxy resins.
Self-Healing Materials and Other Functional Polymers
The unique molecular architecture of this compound, with its multiple hydrogen-bonding sites (amine and hydroxyl groups) and reactive primary amines, presents significant potential for the design of advanced functional polymers, including self-healing materials.
Self-healing polymers are a class of smart materials that have the intrinsic ability to repair damage. This functionality can be achieved through various chemical mechanisms, many of which could theoretically incorporate derivatives of this compound. The primary amine and hydroxyl groups are key to this potential, as they can participate in the formation of dynamic, reversible networks.
One promising approach is the use of dynamic covalent bonds. For instance, the primary amine groups can be reacted to form imine or hindered urea bonds, which can be reversible under specific conditions. illinois.edu When a crack occurs in a polymer containing these bonds, a change in conditions (such as the application of heat or light) can cause the bonds to break and reform, effectively "healing" the damage. Polyurethanes, which can be synthesized using the hydroxyl and amine functionalities of our subject compound, are a major focus in self-healing research due to their versatile structure. hgxx.orgrsc.org
Another key mechanism for self-healing is based on reversible non-covalent interactions, particularly hydrogen bonding. sci-hub.seacs.org The high density of amine and hydroxyl groups in polymers derived from this compound would lead to extensive hydrogen-bonding networks. These networks can act as "sacrificial bonds" that break upon impact, dissipating energy and preventing catastrophic failure. Upon damage, these hydrogen bonds can reform, restoring the material's integrity. Research has shown that polymers with a high density of hydrogen bonds can exhibit excellent self-healing properties at room temperature. acs.org
Furthermore, the structure of this compound is conducive to the formation of hyperbranched polymers. These highly branched, three-dimensional macromolecules have unique properties, such as low viscosity and a high degree of functionality. Hyperbranched polymers based on this compound could be designed to have self-healing capabilities or other advanced functions. For example, the numerous end-groups could be functionalized to create materials with specific catalytic, recognition, or responsive properties.
While direct research on self-healing polymers specifically utilizing this compound is not widely published, the fundamental chemistry of its functional groups strongly suggests its suitability for creating such advanced materials. The principles of dynamic covalent chemistry and hydrogen-bond-mediated self-healing provide a clear pathway for the future development of functional polymers based on this versatile chemical compound.
Advanced Analytical and Spectroscopic Characterization Techniques for 3 Amino 2,2 Bis Aminomethyl Propan 1 Ol and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Weight and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the analysis of 3-Amino-2,2-bis(aminomethyl)propan-1-ol and its derivatives. It provides highly accurate mass measurements, enabling the determination of elemental composition and the verification of molecular formulas. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.
For the parent compound, this compound, HRMS is used to confirm its molecular weight. In positive-ion mode ESI-HRMS, the molecule readily protonates at its multiple amine sites, typically forming a [M+H]+ ion.
Predicted HRMS Data for this compound:
Molecular Formula: C₅H₁₅N₃O
Monoisotopic Mass: 133.1215 u
Predicted [M+H]⁺: 134.1288 u
Fragmentation analysis (MS/MS) provides critical structural information. The fragmentation of the protonated molecule would likely proceed through the loss of small neutral molecules such as ammonia (B1221849) (NH₃) and water (H₂O), and cleavage of the C-C bonds adjacent to the central quaternary carbon. While specific experimental data for this compound is not widely published, analysis of related amino alcohols suggests characteristic fragmentation patterns. For instance, the cleavage of an aminomethyl group (•CH₂NH₂) or the loss of the hydroxymethyl group (•CH₂OH) are expected fragmentation pathways.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of this compound and its derivatives in both solution and solid states.
1D and 2D NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)
One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments in a suitable solvent (like D₂O or DMSO-d₆) provide a complete picture of the molecule's covalent framework.
Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be relatively simple. The three aminomethyl groups (-CH₂NH₂) are chemically equivalent, as are the three primary amine (-NH₂) groups.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| -C(C H₂NH₂)₃ | — | ~45-50 |
| -C H₂NH₂ | ~2.5-2.8 | ~40-45 |
| -C H₂OH | ~3.3-3.6 | ~60-65 |
| -NH ₂ | Variable (exchangeable) | — |
| -OH | Variable (exchangeable) | — |
2D NMR techniques are essential for assigning these signals definitively and for characterizing derivatives where the symmetry is broken:
Solid-State NMR for Polymer and Material Characterization
For insoluble polymers and materials derived from this compound, solid-state NMR (ssNMR) is indispensable. researchgate.netmdpi.com Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid samples. mdpi.com
ssNMR can provide detailed information on:
Polymer Structure: Confirming the successful incorporation of the monomer unit into a polymer backbone.
Crystallinity and Polymorphism: Distinguishing between crystalline and amorphous regions within a material, as the same carbon nucleus can have different chemical shifts depending on its environment.
Molecular Dynamics: Probing the mobility of different parts of the polymer chain by measuring relaxation times (T₁ and T₁ρ). mdpi.com For example, in a polyurethane network, the mobility of the segments derived from the amino alcohol can be compared to that of the isocyanate-derived segments.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
The IR and Raman spectra of this compound would be rich with information, confirming the presence of its key functional groups.
Typical Vibrational Frequencies for this compound:
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching | 3200-3600 (broad) |
| N-H (amine) | Stretching | 3300-3500 (medium) |
| C-H (alkane) | Stretching | 2850-2960 |
| N-H (amine) | Bending (scissoring) | 1590-1650 |
| C-O (alcohol) | Stretching | 1000-1260 |
| C-N (amine) | Stretching | 1020-1250 |
When this molecule is used to form derivatives, such as polyurethanes or amides, vibrational spectroscopy provides a straightforward way to monitor the reaction. For example, upon reaction with an isocyanate, the characteristic N-H and O-H stretching bands of the starting material will diminish, while new bands corresponding to urethane (B1682113) linkages (e.g., C=O stretch around 1700 cm⁻¹ and N-H stretch/bend of the urethane group) will appear.
X-ray Diffraction (XRD) for Bulk Material Phase Analysis and Crystallinity
X-ray Diffraction (XRD) is a primary technique for analyzing the solid-state structure of materials. For derivatives of this compound that are crystalline or semi-crystalline, XRD provides data on their phase and degree of crystallinity.
Crystalline Materials: For a crystalline powder of a derivative, XRD produces a unique diffraction pattern with sharp peaks at specific angles (2θ). This pattern acts as a fingerprint for a specific crystalline phase and can be used to determine the unit cell parameters.
Semi-Crystalline Polymers: In polymers, XRD patterns typically show a combination of sharp peaks (from crystalline domains) superimposed on a broad halo (from amorphous regions). The relative areas of these components can be used to quantify the percent crystallinity, a key parameter influencing the mechanical and thermal properties of the polymer.
Thermal Analysis (TGA, DSC) of Derived Materials and Polymers
Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal properties and stability of materials derived from this compound. ipolytech.co.uknumberanalytics.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. ipolytech.co.uk For polymers, TGA is used to determine:
Thermal Stability: The onset temperature of decomposition is a measure of the material's stability.
Composition: For composites or filled polymers, TGA can quantify the percentage of polymer, inorganic fillers (like glass fiber or minerals), and other components based on their different decomposition temperatures. ipolytech.co.uk
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. ipolytech.co.uk DSC is crucial for identifying key thermal transitions in polymers:
Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter for determining the service temperature of a material.
Melting Temperature (Tm): For semi-crystalline polymers, this is the temperature at which the crystalline domains melt.
Crystallization Temperature (Tc): The temperature at which a material crystallizes upon cooling from the melt.
Curing Reactions: DSC can monitor the heat released during the cross-linking (curing) of thermosetting resins, such as epoxies or polyurethanes.
For example, a series of polyurethanes synthesized from this compound and different diisocyanates would exhibit distinct Tg and decomposition profiles, which can be directly correlated with their chemical structure and cross-link density.
Theoretical and Computational Chemistry Investigations of 3 Amino 2,2 Bis Aminomethyl Propan 1 Ol
Quantum Chemical Calculations on Molecular Structure, Conformation, and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and conformational preferences of molecules like 3-Amino-2,2-bis(aminomethyl)propan-1-ol. The presence of multiple hydrogen bond donors (-NH2, -OH) and acceptors (N, O) suggests that intramolecular hydrogen bonding plays a significant role in determining the molecule's most stable conformations.
Computational studies on similar small molecules, such as ethanolamine (B43304) and 2-amino-2-methyl-1-propanol, have demonstrated the utility of DFT in exploring stable structures in the gas phase. nih.gov For this compound, a conformational analysis would involve rotating the bonds around the central quaternary carbon to identify various possible spatial arrangements of the aminomethyl and hydroxyl groups. The relative energies of these conformers would then be calculated to identify the global minimum and other low-energy structures. These calculations would likely reveal a preference for conformations that maximize intramolecular hydrogen bonds, leading to a more compact structure.
Table 1: Illustrative Calculated Energetic and Structural Parameters for a Low-Energy Conformer of this compound
| Parameter | Illustrative Calculated Value |
| Relative Energy (kcal/mol) | 0.00 (Global Minimum) |
| C-C Bond Lengths (Å) | 1.53 - 1.55 |
| C-N Bond Lengths (Å) | 1.47 - 1.48 |
| C-O Bond Length (Å) | 1.43 |
| Intramolecular H-Bond (N-H···O) Distance (Å) | ~2.1 |
| Intramolecular H-Bond (O-H···N) Distance (Å) | ~2.0 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
Prediction of Spectroscopic Properties to Aid Experimental Assignments
Computational methods are invaluable for predicting spectroscopic data, which can then be used to interpret and assign experimental spectra. For this compound, DFT calculations can be employed to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.
Theoretical IR spectra can be calculated by computing the vibrational frequencies of the optimized molecular structure. mdpi.com These calculated frequencies, often scaled to correct for systematic errors, can be compared with experimental FT-IR spectra to assign specific peaks to the vibrational modes of the molecule, such as the stretching and bending of N-H, O-H, C-N, and C-O bonds. researchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. This is particularly useful for distinguishing between the chemically similar but magnetically distinct protons and carbons in the molecule, aiding in the full assignment of the experimental NMR data.
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Assignment |
| IR: ν(O-H) (cm⁻¹) | ~3450 | Broad peak, indicative of H-bonding |
| IR: ν(N-H) (cm⁻¹) | ~3300-3400 | Sharp peaks, characteristic of primary amines |
| ¹H NMR: δ(CH₂-OH) (ppm) | ~3.5 | Protons on the carbon bearing the hydroxyl group |
| ¹H NMR: δ(CH₂-NH₂) (ppm) | ~2.8 | Protons on the aminomethyl groups |
| ¹³C NMR: δ(C-OH) (ppm) | ~65 | Carbon atom bonded to the hydroxyl group |
| ¹³C NMR: δ(C-NH₂) (ppm) | ~45 | Carbon atoms of the aminomethyl groups |
| ¹³C NMR: Quaternary C (ppm) | ~40 | Central quaternary carbon atom |
Note: The data in this table is illustrative. Predicted values are typical for similar structures and are meant to demonstrate the application of computational prediction in spectroscopy.
Reaction Mechanism Studies and Transition State Analysis of Derivatization Pathways
The three primary amine groups of this compound are key sites for derivatization reactions, such as alkylation, acylation, or condensation with carbonyl compounds. Computational chemistry provides a powerful means to investigate the mechanisms of these reactions. usfq.edu.ecnih.gov
By mapping the potential energy surface for a given reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. nih.gov DFT calculations can be used to determine the geometries and energies of these stationary points. The activation energy, which is the energy difference between the reactants and the transition state, dictates the reaction rate. By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be determined.
For instance, in a derivatization reaction involving an acyl chloride, computational studies could elucidate whether the reaction proceeds via a concerted or a stepwise mechanism. Transition state analysis would reveal the structure of the activated complex, providing insights into the key interactions that stabilize it. nih.gov Such studies are analogous to computational investigations into the derivatization of other amines for analytical purposes. nih.gov
Molecular Modeling of Self-Assembly Processes and Supramolecular Interactions
The ability of this compound to form multiple hydrogen bonds makes it a candidate for use as a building block in supramolecular chemistry. Molecular dynamics (MD) simulations are a particularly suitable computational method for studying the self-assembly of molecules into larger, ordered structures. nih.govcuny.edu
The study of supramolecular interactions is not limited to self-assembly. Computational methods can also be used to investigate the interactions of this compound with other molecules, such as host-guest complexes or its binding to surfaces. These studies are akin to research on the interactions of similar molecules like Tris(hydroxymethyl)aminomethane (TRIS) with biological macromolecules. rsc.orgresearchgate.net By calculating the binding energies and analyzing the non-covalent interactions, it is possible to predict the stability and specificity of these supramolecular systems. nih.gov
Future Directions and Emerging Research Avenues
Integration of 3-Amino-2,2-bis(aminomethyl)propan-1-ol into Novel Hybrid and Multifunctional Materials
The trifunctional nature of this compound makes it an exceptional candidate for the construction of complex three-dimensional structures, such as dendrimers and hyperbranched polymers. These highly branched macromolecules exhibit unique properties, including a high density of surface functional groups and a globular architecture. Research in this area is focused on utilizing this compound as a core molecule to synthesize generations of polyester (B1180765) dendrimers with enhanced hydrolytic stability and inherent antibacterial properties. nih.gov The multiple amine and hydroxyl functionalities allow for controlled, layer-by-layer growth, leading to materials with precisely engineered properties for applications in drug delivery, gene therapy, and as nanoscale reactors.
Furthermore, the compound's ability to be functionalized opens pathways for its integration into hybrid materials. For instance, its analogue, tris(hydroxymethyl)aminomethane (TRIS), has been successfully used to functionalize silica (B1680970) particles for applications in hydrophilic interaction chromatography and to modify graphene oxide for use as an electrode material in supercapacitors. nih.govnih.gov Following these examples, research is anticipated to explore the grafting of this compound onto various substrates, such as silica, carbon nanotubes, and cellulose, to create novel hybrid materials with tailored surface properties for applications in separation science, sensing, and energy storage.
A significant area of interest is the use of this polyamino alcohol as a ligand in the formation of Metal-Organic Frameworks (MOFs). The multiple amine groups can coordinate with metal ions to form robust, porous structures. frontiersin.orgrsc.orgrsc.org While direct research using this compound in MOFs is still emerging, studies on other amino-functionalized ligands have demonstrated the potential for creating MOFs with high CO2 adsorption capacity and catalytic activity. rsc.orgrsc.org The unique tripod-like structure of this compound could lead to the formation of MOFs with novel topologies and enhanced properties for gas storage, separation, and heterogeneous catalysis.
Exploration of New Catalytic Paradigms and Sustainable Chemical Processes
The presence of multiple coordinating sites (three amino groups and one hydroxyl group) in this compound makes it a versatile ligand for the development of novel transition metal catalysts. derpharmachemica.comnih.govmdpi.com Research is moving towards the synthesis and characterization of metal complexes incorporating this ligand to explore their catalytic activity in a variety of organic transformations. The ability of the ligand to form stable chelate complexes with transition metals is expected to lead to catalysts with high activity, selectivity, and stability.
A key focus is the development of catalysts for sustainable chemical processes, often referred to as "green chemistry." ubc.ca This includes the use of these catalysts in reactions that are atom-economical, proceed under mild conditions, and utilize environmentally benign solvents. For example, the amination of bio-based alcohols via hydrogen borrowing catalysis is a sustainable method for producing amines. mdpi.com Catalytic systems based on this compound could be designed to facilitate such transformations, contributing to the development of greener synthetic routes. The oxidation of alcohols is another area where catalysts derived from this compound could find application, potentially offering efficient and selective pathways to aldehydes, ketones, and carboxylic acids under eco-friendly conditions. frontiersin.org
The concept of "ligand-accelerated catalysis," where the ligand not only coordinates to the metal center but also actively participates in the catalytic cycle, is another promising avenue. The amine and hydroxyl groups of this compound could act as proton relays or hydrogen bond donors/acceptors, thereby influencing the reactivity and selectivity of the catalytic process.
Multidisciplinary Research Collaborations for Advanced Applications
The diverse potential applications of this compound and its derivatives necessitate a multidisciplinary research approach. Collaborations between synthetic chemists, materials scientists, biologists, and engineers are crucial for translating the fundamental properties of this molecule into practical technologies.
For instance, in the biomedical field, the development of dendrimers and other nanomaterials based on this compound for drug delivery and bio-imaging requires expertise in organic synthesis, polymer chemistry, and pharmacology. Similarly, the creation of advanced functional materials, such as sensors and membranes, will benefit from the combined knowledge of materials science and analytical chemistry.
The exploration of this compound in sustainable energy applications, such as CO2 capture and conversion, is another area ripe for interdisciplinary collaboration. Chemists can design and synthesize new materials, while chemical engineers can evaluate their performance in industrial processes. Such collaborations are essential for addressing complex societal challenges and for the successful development and implementation of new technologies based on this versatile chemical building block.
Computational Design and Predictive Science for Next-Generation Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and development of new molecules and materials. In the context of this compound, computational methods can be employed to predict the properties and reactivity of its derivatives, thereby guiding synthetic efforts towards the most promising candidates.
Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, stability, and reactivity of metal complexes containing this ligand, providing insights into their potential as catalysts. nih.gov Such studies can help in understanding reaction mechanisms and in designing catalysts with improved performance. For example, computational screening of a virtual library of derivatives could identify ligands that are likely to exhibit high catalytic activity for a specific reaction.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Amino-2,2-bis(aminomethyl)propan-1-ol?
- Methodological Answer : The compound can be synthesized via reductive amination of a ketone precursor using ammonia and a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example, analogous syntheses of amino alcohols involve reducing nitro intermediates under controlled conditions (e.g., ethanol solvent at 0–25°C) . Industrial-scale production may employ catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen pressure to improve yield and selectivity .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the positions of amino and hydroxyl groups. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., -NH₂ and -OH stretches). Cross-referencing with databases like PubChem ensures structural accuracy .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard identification. Key precautions include using fume hoods to avoid inhalation, wearing nitrile gloves to prevent skin contact, and storing the compound in a cool, dry environment (<25°C) away from oxidizers. Emergency procedures should include eye rinsing with water for 15 minutes and immediate medical consultation .
Q. How does the compound’s solubility profile impact experimental design?
- Methodological Answer : The compound’s solubility in polar solvents (e.g., water, ethanol) facilitates reactions in aqueous or protic media. For hydrophobic reactions, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) may be used. Pre-experiment solubility tests at varying temperatures (20–60°C) are advised to optimize reaction conditions.
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
- Methodological Answer : Chiral catalysts (e.g., (R)- or (S)-BINAP with transition metals) enable enantioselective synthesis. For example, asymmetric hydrogenation of prochiral ketones using Ru-BINAP complexes achieves >90% enantiomeric excess (ee). Reaction temperature (−20°C to 25°C) and solvent polarity (e.g., THF vs. methanol) significantly influence stereoselectivity .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer : Discrepancies may arise from impurities or tautomerism. Use 2D NMR (COSY, HSQC) to distinguish overlapping signals. High-resolution MS (HRMS) identifies isotopic patterns, while X-ray crystallography provides definitive structural confirmation. For dynamic processes (e.g., proton exchange), variable-temperature NMR (VT-NMR) clarifies equilibrium states .
Q. How do computational methods aid in predicting reactivity and stability?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict nucleophilic/electrophilic sites. Molecular dynamics simulations assess conformational stability in solvents, guiding solvent selection for synthesis or formulation.
Q. What regulatory considerations apply to global research involving this compound?
- Methodological Answer : Compliance with the EU CLP Regulation (e.g., harmonized classification for brominated analogs in Appendix 2) and REACH requirements is critical. For U.S. research, align with OSHA Hazard Communication Standard (HCS) and TSCA inventory checks. Documentation of purity (>95%) and impurity profiles (e.g., residual solvents) is mandatory for international collaboration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
